Bienvenue dans la boutique en ligne BenchChem!

SIRT3-IN-2

SIRT3 selectivity pan-SIRT inhibition isoform-specific inhibition

SIRT3-IN-2 (also known as CAY10721) is a small-molecule inhibitor of sirtuin 3 (SIRT3), a mitochondrial NAD+-dependent class III HDAC. Identified through virtual screening as one of the novel SIRT3 inhibitor scaffolds, SIRT3-IN-2 reduces SIRT3 deacetylase activity by 39% at a concentration of 200 µM in a fluorometric deacetylation assay.

Molecular Formula C18H13N3O3S
Molecular Weight 351.4 g/mol
Cat. No. B163369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSIRT3-IN-2
Synonyms2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(3-hydroxyphenyl)-acetamide
Molecular FormulaC18H13N3O3S
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)O
InChIInChI=1S/C18H13N3O3S/c22-12-5-3-4-11(8-12)21-15(23)9-25-18-17-16(19-10-20-18)13-6-1-2-7-14(13)24-17/h1-8,10,22H,9H2,(H,21,23)
InChIKeyZXXJUSSVHKICFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SIRT3-IN-2 for Metabolic Homeostasis and Tumor Suppression Research: Key Characteristics and Benchmark Overview


SIRT3-IN-2 (also known as CAY10721) is a small-molecule inhibitor of sirtuin 3 (SIRT3), a mitochondrial NAD+-dependent class III HDAC . Identified through virtual screening as one of the novel SIRT3 inhibitor scaffolds, SIRT3-IN-2 reduces SIRT3 deacetylase activity by 39% at a concentration of 200 µM in a fluorometric deacetylation assay [1]. The compound features a benzofuro[3,2-d]pyrimidin-4-ylthio core with a molecular weight of 351.38 g/mol and CAS number 848688-62-0 . SIRT3-IN-2 is positioned as a research tool for investigating SIRT3-mediated metabolic homeostasis and tumor suppression mechanisms, with particular relevance to studies of oral squamous cell carcinoma (OSCC) and lymph node-positive breast cancer where SIRT3 upregulation is implicated [2].

SIRT3-IN-2: Why Generic SIRT3 Inhibitor Substitution Is Not Viable for Rigorous Research


Substitution among SIRT3 inhibitors is scientifically unjustified due to profound differences in selectivity profiles, inhibitory potency, and mechanisms of action. Pan-SIRT inhibitors such as SIRT-IN-2 exhibit comparable potency across SIRT1, SIRT2, and SIRT3 (IC50 values of 4, 4, and 7 μM respectively), precluding isoform-specific mechanistic dissection . Conversely, potent SIRT3-selective compounds such as 3-TYP (SIRT3 IC50 = 16 nM) achieve nanomolar potency but may induce distinct biological effects not directly comparable to SIRT3-IN-2 . SIRT3-IN-2 itself demonstrates a unique activity profile with moderate inhibition (39% at 200 μM) without fully characterized IC50 values, placing it in a distinct potency tier [1]. Furthermore, compounds such as YC8-02 incorporate mitochondrial-targeting moieties that alter subcellular distribution and phenotypic effects, while AGK7 serves primarily as an inactive control for AGK2 with weak SIRT3 inhibition (IC50 >5 μM) [2]. These fundamental differences in target engagement, potency, and subcellular localization mean that experimental outcomes obtained with one SIRT3 inhibitor cannot be extrapolated to another without independent validation.

SIRT3-IN-2 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


SIRT3-IN-2 vs. SIRT1/2/3-IN-2: Differential SIRT3 Selectivity at Equivalent Concentration

SIRT3-IN-2 demonstrates a distinct selectivity profile compared to the pan-inhibitor SIRT1/2/3-IN-2 (compound 9). At 200 µM, SIRT3-IN-2 inhibits SIRT3 activity by 39% [1]. In contrast, SIRT1/2/3-IN-2 at the same concentration (200 µM) inhibits SIRT1 by 27%, SIRT2 by 72%, and SIRT3 by 71% . SIRT3-IN-2 thus exhibits substantially lower absolute inhibition of SIRT3 and lacks the concurrent SIRT2 inhibition characteristic of SIRT1/2/3-IN-2, enabling more selective interrogation of SIRT3 biology without confounding SIRT2 effects.

SIRT3 selectivity pan-SIRT inhibition isoform-specific inhibition

SIRT3-IN-2 vs. 3-TYP: Potency Tiers Differentiate Research Applications

SIRT3-IN-2 and 3-TYP occupy fundamentally different potency tiers. SIRT3-IN-2 exhibits 39% inhibition of SIRT3 at 200 µM without a reported IC50 value [1]. In contrast, 3-TYP is a nanomolar-potency SIRT3 inhibitor with an IC50 of 16 nM against SIRT3, while also inhibiting SIRT1 (IC50 = 88 nM) and SIRT2 (IC50 = 92 nM) . The selectivity ratios differ markedly: 3-TYP shows approximately 5.5-fold selectivity for SIRT3 over SIRT1 and SIRT2 , whereas SIRT3-IN-2 at 200 µM does not achieve comparable selectivity characterization [1].

SIRT3 potency IC50 comparison nanomolar inhibitor

SIRT3-IN-2 vs. YC8-02: Mitochondrial Targeting Differentiates Subcellular Activity and In Vivo Applicability

YC8-02 is a mitochondrial-targeted SIRT3 inhibitor designed to accumulate in mitochondria and phenocopy SIRT3 depletion effects, with an IC50 of 0.53 µM against SIRT3 . YC8-02 also inhibits SIRT1 (IC50 = 2.8 µM) and SIRT2 (IC50 = 0.062 µM) . In contrast, SIRT3-IN-2 is a non-targeted small molecule (MW 351.38) with 39% SIRT3 inhibition at 200 µM [1]. YC8-02 has demonstrated in vivo efficacy in DLBCL xenograft models at 30 mg/kg with tumor regression , whereas no in vivo data exists for SIRT3-IN-2 [1]. Additionally, YC8-02 has documented poor solubility limitations [2], which may contrast with SIRT3-IN-2's formulation characteristics though comparative solubility data are unavailable.

mitochondrial targeting subcellular localization in vivo pharmacology

SIRT3-IN-2 vs. AGK7: SIRT3 Inhibitory Activity Comparison for Control Selection

AGK7 is an inactive control analog of AGK2 that exhibits weak SIRT3 inhibition with an IC50 >5 µM, while demonstrating minimal activity against SIRT1 and SIRT2 (IC50 >50 µM for both) . SIRT3-IN-2, by comparison, produces 39% SIRT3 inhibition at 200 µM (0.2 mM) [1]. At concentrations where SIRT3-IN-2 exhibits measurable SIRT3 inhibition (200 µM), AGK7 is expected to show minimal to no inhibition (>5 µM IC50 translates to limited inhibition at 200 µM, though precise inhibition percentages at this concentration are not reported) .

SIRT3 inhibitor inactive control AGK7 comparison

SIRT3-IN-2 Optimal Research Application Scenarios Based on Quantitative Evidence


In Vitro Studies Requiring SIRT3 Inhibition Without Concomitant SIRT2 Activity

Researchers investigating SIRT3-specific mechanisms in metabolic homeostasis or tumor suppression should employ SIRT3-IN-2 rather than pan-SIRT inhibitors such as SIRT1/2/3-IN-2. At 200 µM, SIRT3-IN-2 provides 39% SIRT3 inhibition without the substantial SIRT2 inhibition (72%) characteristic of pan-inhibitors, enabling cleaner interpretation of SIRT3-dependent phenotypes . This application is particularly relevant for oral squamous cell carcinoma (OSCC) and breast cancer cell line studies where SIRT3 transcriptional upregulation has been documented .

Chemical Scaffold Diversification for SIRT3 Inhibitor Discovery Programs

Medicinal chemistry teams developing novel SIRT3 inhibitors should consider SIRT3-IN-2 as a distinct chemical scaffold with the benzofuro[3,2-d]pyrimidin-4-ylthio core structure (MW 351.38) . Unlike the triazole-pyridine scaffold of 3-TYP or the mitochondrial-targeted architecture of YC8-02, SIRT3-IN-2 provides an alternative chemical starting point for structure-activity relationship (SAR) exploration and lead optimization . This scaffold diversification is valuable for intellectual property positioning and overcoming compound-specific limitations.

Partial SIRT3 Inhibition Studies Where Complete Knockdown Is Undesirable

Experiments investigating dose-dependent or partial SIRT3 inhibition effects should utilize SIRT3-IN-2 rather than nanomolar-potency inhibitors such as 3-TYP (IC50 = 16 nM) . The moderate inhibition profile of SIRT3-IN-2 (39% at 200 µM) allows researchers to study submaximal SIRT3 inhibition, which may better recapitulate physiological conditions or serve as a tool to titrate SIRT3 activity in cell-based assays . This is distinct from 3-TYP's near-complete inhibition at nanomolar concentrations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for SIRT3-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.